4-cyclopropyl-1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclopropyl-1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C16H19FN4O3S and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Cyclopropyl-1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure combining a triazole ring with a sulfonyl group and a cyclopropyl moiety. Its chemical formula is C16H18FN5O2S.
Biological Activity Overview
Research has indicated that compounds containing the triazole moiety exhibit various biological activities, including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. Studies have shown that derivatives can inhibit the growth of various pathogens.
- Anti-inflammatory Effects : Some triazole derivatives have demonstrated the ability to modulate inflammatory responses by affecting cytokine production.
- Anticancer Potential : Certain compounds in this class have been evaluated for their antiproliferative effects against different cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonyl group may interact with specific enzymes involved in cellular signaling pathways.
- Modulation of Cytokine Release : Research indicates that the compound can influence the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .
- Cell Cycle Arrest and Apoptosis Induction : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives, including those similar to this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In vitro assays demonstrated that this compound significantly reduced TNF-α production in stimulated PBMC cultures. At a concentration of 50 µg/mL, it decreased TNF-α levels by approximately 44–60%, indicating its potential as an anti-inflammatory agent .
Antiproliferative Activity
The antiproliferative effects were assessed using various cancer cell lines. The compound exhibited notable cytotoxicity, leading to reduced cell viability and increased apoptosis rates compared to untreated controls .
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Evaluate antimicrobial effects | Significant inhibition of bacterial growth observed |
Study B | Assess anti-inflammatory properties | Reduction in TNF-α levels by up to 60% |
Study C | Investigate anticancer potential | Induced apoptosis in multiple cancer cell lines |
Properties
IUPAC Name |
4-cyclopropyl-1-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-2-24-16-6-5-13(7-14(16)17)25(22,23)20-8-12(9-20)21-10-15(18-19-21)11-3-4-11/h5-7,10-12H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGFWNWUUCYGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.